molecular formula C16H14F2N4OS B2966671 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide CAS No. 851988-46-0

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide

Cat. No. B2966671
CAS RN: 851988-46-0
M. Wt: 348.37
InChI Key: NOZORKOZTRRZTD-UHFFFAOYSA-N
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Description

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide and its derivatives have been explored for their corrosion inhibiting properties. For instance, benzothiazole derivatives have demonstrated significant effectiveness in inhibiting steel corrosion in acidic environments. These compounds can adhere to metal surfaces through physical and chemical interactions, offering enhanced protection against corrosion when compared to other inhibitors within the same chemical family. Quantum chemical parameters obtained from density functional theory (DFT) studies have provided a deeper understanding of the relationship between molecular structure and corrosion inhibition efficiency (Hu et al., 2016).

Fluorescence Imaging

The compound and its structural analogs have been utilized as fluorescent probes due to their unique photophysical properties. A particular benzothiazole derivative has been identified as a "turn-on" fluorescent and chromogenic probe for CN− detection under physiological pH conditions. This probe shows a significant fluorescence increase and a distinct color change upon interaction with CN−, making it a potential tool for clinical diagnostics and environmental monitoring. Its application extends to fluorescence imaging in living cells and zebrafish, highlighting its versatility and effectiveness in biological and chemical sensing applications (Xu et al., 2017).

Synthesis of Heterocycles

The reactivity of benzothiazole derivatives, including N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide, has been explored in the synthesis of novel heterocyclic compounds. These substances serve as versatile building blocks for constructing a wide array of heterocycles, which are of significant interest in medicinal chemistry due to their pharmacological activities. Microwave-mediated synthesis techniques have enabled the efficient production of such derivatives, providing a pathway for the development of new therapeutic agents (Darweesh et al., 2016).

properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4OS/c1-22(2)11-5-3-9(4-6-11)15(23)20-21-16-19-14-12(18)7-10(17)8-13(14)24-16/h3-8H,1-2H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZORKOZTRRZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide

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